N-cyclohexyl-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide
Description
N-cyclohexyl-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, a nitrophenyl sulfonyl group, and an anilino acetamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Properties
IUPAC Name |
N-cyclohexyl-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c24-20(21-16-9-3-1-4-10-16)15-22(17-11-5-2-6-12-17)29(27,28)19-14-8-7-13-18(19)23(25)26/h2,5-8,11-14,16H,1,3-4,9-10,15H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXZNPLHMYJKHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide typically involves multiple steps. One common method starts with the reaction of cyclohexylamine with 2-nitrobenzenesulfonyl chloride to form N-cyclohexyl-2-nitrobenzenesulfonamide. This intermediate is then reacted with aniline and acetic anhydride to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microfluidic systems can enhance the efficiency and yield of the synthesis. These methods allow for better control of reaction conditions, such as temperature and pressure, and can reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-cyclohexyl-2-(N-(2-aminophenyl)sulfonylanilino)acetamide, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
N-cyclohexyl-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism by which N-cyclohexyl-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide exerts its effects involves its interaction with specific molecular targets. The nitrophenyl sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-benzothiazole sulfenamide
- N-cyclohexyl-2-aminoethanesulfonic acid
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
What sets N-cyclohexyl-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide apart from similar compounds is its unique combination of functional groups, which allows it to participate in a broader range of chemical reactions. Its structure also provides a versatile scaffold for the development of new compounds with tailored properties .
This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its potential for future research and applications
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
